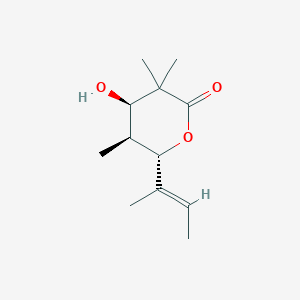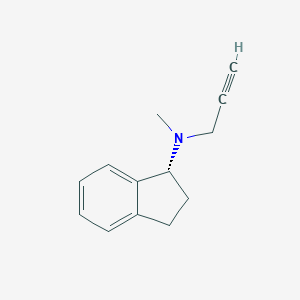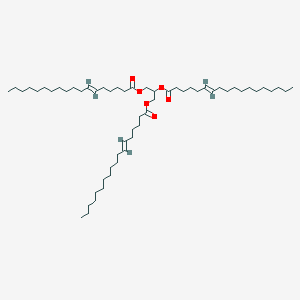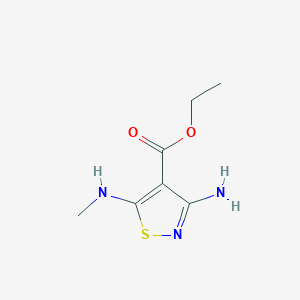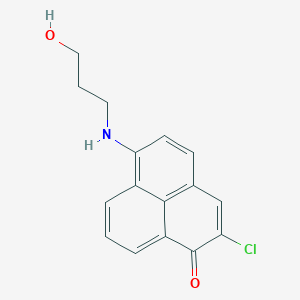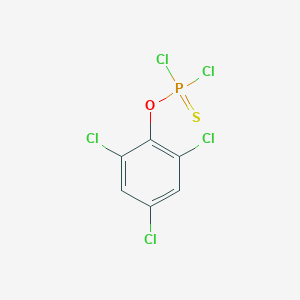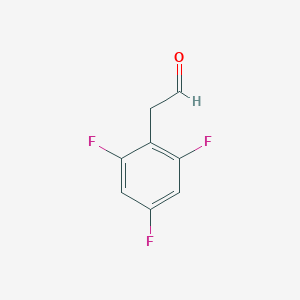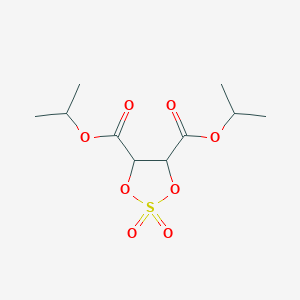
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate (DPTD) is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanism of action of certain enzymes and as a potential therapeutic agent for the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been used in a variety of scientific research applications, including as a tool for studying the mechanism of action of certain enzymes. Specifically, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. By inhibiting the activity of these enzymes, researchers can gain a better understanding of their function and potential therapeutic targets.
Additionally, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In preclinical studies, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate involves its ability to inhibit the activity of certain enzymes, as mentioned previously. Specifically, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate binds to the active site of these enzymes, preventing them from carrying out their normal function. This inhibition can lead to a variety of biochemical and physiological effects, which we will explore in the next section.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate are varied and dependent on the specific application. In studies examining the inhibition of carbonic anhydrase, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been shown to reduce the production of bicarbonate ions, which can lead to a decrease in pH levels. Additionally, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This specificity allows researchers to gain a better understanding of the function of these enzymes and potential therapeutic targets. Additionally, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has shown promise as a potential therapeutic agent, which could lead to the development of new treatments for various diseases.
However, there are also limitations to using Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate in lab experiments. One limitation is its complex synthesis method, which can make it difficult and time-consuming to produce. Additionally, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate may have off-target effects, which can lead to unintended consequences in experiments.
Direcciones Futuras
There are many potential future directions for research involving Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate. One area of interest is the development of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate-based therapies for the treatment of various diseases. Additionally, researchers could explore the use of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate in combination with other drugs or therapies to enhance its effectiveness.
Another potential area of research is the development of new synthesis methods for Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate. By simplifying the synthesis process, researchers could make Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate more accessible and cost-effective for use in lab experiments and potential therapeutic applications.
Conclusion
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate is a chemical compound that has shown promise in a variety of scientific research applications. Its ability to selectively inhibit the activity of certain enzymes has made it a valuable tool for studying enzyme function and potential therapeutic targets. Additionally, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has shown promise as a potential therapeutic agent for the treatment of various diseases. While there are limitations to using Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate in lab experiments, its potential uses and applications make it an exciting area of research for the future.
Métodos De Síntesis
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate can be synthesized through a multi-step process involving the reaction of various chemicals, including diethyl oxalate, 1,2-dithiolane-3-pentanoic acid, and isopropyl alcohol. The synthesis of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate is a complex process that requires careful attention to detail and precise control of reaction conditions. However, once synthesized, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate can be purified and used in a variety of scientific research applications.
Propiedades
Número CAS |
117470-88-9 |
|---|---|
Nombre del producto |
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |
Fórmula molecular |
C10H16O8S |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |
InChI |
InChI=1S/C10H16O8S/c1-5(2)15-9(11)7-8(10(12)16-6(3)4)18-19(13,14)17-7/h5-8H,1-4H3 |
Clave InChI |
AYLBDDPIVXJHHE-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1C(OS(=O)(=O)O1)C(=O)OC(C)C |
SMILES canónico |
CC(C)OC(=O)C1C(OS(=O)(=O)O1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




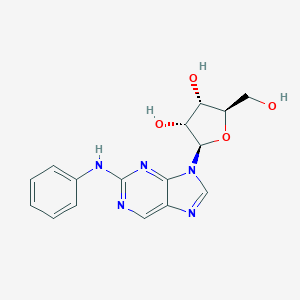
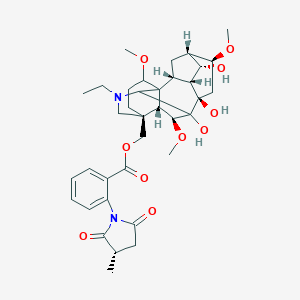
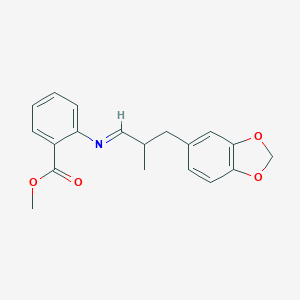
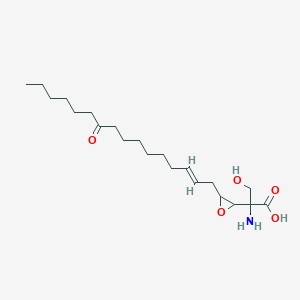
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)
